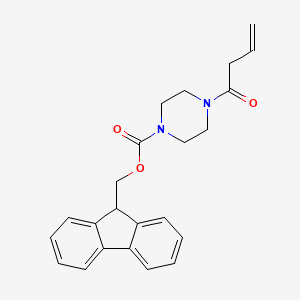

(9H-Fluoren-9-yl)methyl 4-(but-3-enoyl)piperazine-1-carboxylate

描述

(9H-Fluoren-9-yl)methyl 4-(but-3-enoyl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C23H24N2O3 and a molecular weight of 376.46 g/mol . This compound is characterized by its unique structure, which includes a fluorenyl group, a piperazine ring, and a butenoyl moiety. It is commonly used in various scientific research applications due to its versatile chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (9H-Fluoren-9-yl)methyl 4-(but-3-enoyl)piperazine-1-carboxylate typically involves the following steps:

Formation of the Fluorenylmethyl Group: The fluorenylmethyl group is introduced through a reaction involving fluorene and a suitable alkylating agent.

Piperazine Ring Formation: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane.

Butenoyl Group Introduction: The butenoyl group is introduced through an acylation reaction using butenoyl chloride and a suitable base.

The reaction conditions generally involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

化学反应分析

Types of Reactions

(9H-Fluoren-9-yl)methyl 4-(but-3-enoyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperazine derivatives.

科学研究应用

(9H-Fluoren-9-yl)methyl 4-(but-3-enoyl)piperazine-1-carboxylate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of (9H-Fluoren-9-yl)methyl 4-(but-3-enoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluorenyl group provides hydrophobic interactions, while the piperazine ring can form hydrogen bonds with target molecules. The butenoyl group may participate in covalent bonding or act as a reactive site for further chemical modifications .

相似化合物的比较

Similar Compounds

- (9H-Fluoren-9-yl)methyl 4-aminopiperidine-1-carboxylate hydrochloride

- (9H-Fluoren-9-yl)methyl 4-oxopiperidine-1-carboxylate

- (9H-Fluoren-9-yl)methyl 4-[3-(prop-2-yn-1-yl)-5-sulfanylphenyl]piperazine-1-carboxylate

Uniqueness

Compared to similar compounds, (9H-Fluoren-9-yl)methyl 4-(but-3-enoyl)piperazine-1-carboxylate is unique due to the presence of the butenoyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents .

生物活性

(9H-Fluoren-9-yl)methyl 4-(but-3-enoyl)piperazine-1-carboxylate, with the CAS number 876728-43-7, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, synthesis, and biological activities, including its pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of 376.45 g/mol. The compound features a fluorenyl group, which is known for its stability and ability to participate in π-π stacking interactions, enhancing its biological activity.

| Property | Value |

|---|---|

| CAS Number | 876728-43-7 |

| Molecular Formula | CHNO |

| Molecular Weight | 376.45 g/mol |

| Purity | >95% |

| Storage Conditions | Sealed, dry, 2-8°C |

Synthesis

The synthesis of this compound typically involves the reaction of fluorenylmethylamine with but-3-enoyl chloride in the presence of a base such as triethylamine. This method allows for the formation of the piperazine ring and the carboxylate group in a single step.

Pharmacological Effects

Research indicates that this compound exhibits various biological activities, particularly in neuropharmacology and cancer research.

- Neuropharmacological Activity

- Antitumor Activity

The mechanisms underlying the biological activities of this compound are still under investigation. However, its structural features suggest several potential interactions:

- Receptor Binding: The fluorenyl moiety may facilitate π-stacking interactions with aromatic residues in target receptors, enhancing binding affinity.

- Enzyme Inhibition: The carboxylate group might interact with active sites of enzymes involved in tumor progression or neurotransmitter metabolism.

Case Studies

- Neuropeptide S Receptor Antagonism

- Cytotoxicity Against Cancer Cells

常见问题

Q. What are the key synthetic strategies for preparing (9H-Fluoren-9-yl)methyl 4-(but-3-enoyl)piperazine-1-carboxylate, and how can reaction conditions be optimized for regioselectivity?

Basic Research Question

The synthesis typically involves:

- Stepwise functionalization : Piperazine cores are modified via nucleophilic acyl substitution or coupling reactions. For example, Fmoc-protected piperazines are reacted with but-3-enoyl chloride in anhydrous solvents (e.g., DCM or acetonitrile) under inert atmospheres .

- Catalytic systems : Reagents like TBTU or BOP facilitate carbamate formation, while bases (e.g., NEt₃) ensure deprotonation of the piperazine nitrogen .

- Regioselectivity : Mono-protection of piperazine derivatives is achieved by controlling stoichiometry (e.g., slow addition of Fmoc chloride) and temperature (e.g., maintaining 289–298 K). Crystallographic validation confirms regioselectivity, as seen in analogous syntheses .

Optimization Tips :

- Use dropwise reagent addition to minimize side reactions.

- Monitor reaction progress via HPLC or TLC to isolate intermediates.

- Purify via column chromatography (silica gel, gradients of ethyl acetate/hexane) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Basic Research Question

Structural validation employs:

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for Fmoc (δ ~7.3–7.8 ppm for aromatic protons), but-3-enoyl (δ ~5.8–6.5 ppm for vinyl protons), and piperazine (δ ~3.0–3.5 ppm for CH₂ groups) .

- HRMS : Confirm molecular ion ([M+H]⁺) and isotopic patterns .

- X-ray crystallography : Resolves absolute stereochemistry and hydrogen-bonding networks, critical for confirming regioselectivity in piperazine derivatives .

- IR spectroscopy : Identifies carbonyl stretches (~1700–1750 cm⁻¹) for carbamate and enoyl groups .

Q. What advanced analytical techniques resolve contradictions between spectroscopic data and crystallographic findings for this compound?

Advanced Research Question

Discrepancies (e.g., ambiguous NMR assignments vs. crystallographic data) are addressed via:

- Dynamic NMR : Detects conformational flexibility or tautomerism in solution .

- DFT calculations : Predict theoretical NMR shifts and compare with experimental data .

- Single-crystal XRD : Provides unambiguous bond-length/angle metrics, as demonstrated for analogous Fmoc-piperazine salts .

- Cross-validation : Correlate HPLC purity (>98%) with spectral data to rule out impurities .

Q. How does the but-3-enoyl group influence the compound’s stability under varying experimental conditions?

Advanced Research Question

The α,β-unsaturated ketone in but-3-enoyl introduces reactivity:

- Thermal stability : DSC analysis of similar compounds shows decomposition >400 K, but Michael acceptor properties may lead to polymerization at elevated temperatures .

- Solvent compatibility : Avoid nucleophilic solvents (e.g., amines, thiols) to prevent conjugate addition. Use aprotic solvents (DCM, THF) for long-term storage .

- Light sensitivity : Fmoc groups are UV-sensitive; store in amber vials under inert gas .

Q. What methodologies study this compound’s interaction with biological targets, and how are conflicting bioactivity data reconciled?

Advanced Research Question

- Enzyme inhibition assays : Measure IC₅₀ values using fluorescence/quenching assays. For example, piperazine derivatives are tested against kinases or proteases .

- SPR or ITC : Quantify binding kinetics/thermodynamics for protein-ligand interactions .

- Conflicting data resolution :

- Verify compound purity (HPLC, HRMS).

- Control for assay conditions (pH, ionic strength).

- Use orthogonal assays (e.g., cellular vs. biochemical) .

Q. Table 1: Structurally Related Piperazine Derivatives

| Compound Name | Key Structural Features | Applications | Reference |

|---|---|---|---|

| (R)-3-((Fmoc)amino)-4-(2,4-F₂Ph)butanoic acid | Difluorophenyl substitution | Kinase inhibitor development | |

| 1-(4-Fluorobenzyl)piperazine | Benzyl-piperazine core | Fragment-based drug discovery | |

| Fmoc-piperazine hydrochloride | Fmoc protection, crystalline salt form | X-ray crystallography standards |

属性

IUPAC Name |

9H-fluoren-9-ylmethyl 4-but-3-enoylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O3/c1-2-7-22(26)24-12-14-25(15-13-24)23(27)28-16-21-19-10-5-3-8-17(19)18-9-4-6-11-20(18)21/h2-6,8-11,21H,1,7,12-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRSRYPVHNSMIQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(=O)N1CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594685 | |

| Record name | (9H-Fluoren-9-yl)methyl 4-(but-3-enoyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876728-43-7 | |

| Record name | 9H-Fluoren-9-ylmethyl 4-(1-oxo-3-buten-1-yl)-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=876728-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (9H-Fluoren-9-yl)methyl 4-(but-3-enoyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。